molecular formula C7H7NO B033942 5-Methylnicotinaldehyde CAS No. 100910-66-5

5-Methylnicotinaldehyde

Cat. No.: B033942
CAS No.: 100910-66-5
M. Wt: 121.14 g/mol
InChI Key: BCSGDXYJDSJMFA-UHFFFAOYSA-N
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Description

5-Methylnicotinaldehyde (5-MNA) is an organic compound that is derived from nicotinic acid. It is a colorless to pale yellow-colored crystalline solid that has a faint odor. It is a potent inhibitor of monoamine oxidase (MAO) and is used in a variety of scientific research applications. 5-MNA has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Mechanism of Action

Target of Action

The primary target of 5-Methylnicotinaldehyde is nicotinamidase , an enzyme found in various organisms, including the malaria parasite Plasmodium falciparum . Nicotinamidase plays a crucial role in the NAD+ salvage pathway, which is essential for cellular energy metabolism.

Mode of Action

This compound interacts with its target, nicotinamidase, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in the metabolic processes that depend on it.

Biochemical Pathways

The inhibition of nicotinamidase by this compound affects the NAD+ salvage pathway . This pathway is responsible for the recycling of nicotinamide, a form of vitamin B3, into NAD+, a coenzyme involved in redox reactions. Disruption of this pathway can lead to a decrease in cellular energy production and other downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of energy metabolism due to the inhibition of nicotinamidase . This can lead to a decrease in cellular energy levels, potentially affecting the growth and survival of organisms that rely on this enzyme.

Biochemical Analysis

Biochemical Properties

It has been found to inhibit nicotinamidase enzymes , which play a crucial role in the NAD+ salvage pathway. This suggests that 5-Methylnicotinaldehyde may interact with these enzymes and potentially influence their activity.

Molecular Mechanism

It is known to inhibit nicotinamidase enzymes , suggesting that it may bind to these enzymes and affect their activity. The exact nature of these interactions and how they result in changes in gene expression or other cellular processes is still unclear.

Metabolic Pathways

Given its inhibitory effect on nicotinamidase enzymes , it may play a role in the NAD+ salvage pathway

Properties

IUPAC Name

5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-2-7(5-9)4-8-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSGDXYJDSJMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556449
Record name 5-Methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100910-66-5
Record name 5-Methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Hydroxymethyl-5-methylpyridine (972 mg, 7.89 mmol) was dissolved in dichloromethane (30 mL). To this, manganese dioxide (7.5 g) was added and the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through Celite and the solvent was evaporated off under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give 3-formyl-5-methylpyridine (936 mg, yield: 98%).
Quantity
972 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step Two
Customer
Q & A

Q1: What is the significance of the reaction between 5-methylnicotinaldehyde and thiosemicarbazide?

A1: The reaction between 2-chloro-5-methylnicotinaldehyde (a derivative of this compound) and thiosemicarbazide leads to the formation of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide []. This newly synthesized compound exhibits potential insecticidal activity, making it a subject of interest for agricultural applications.

Q2: How does the structure of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide influence its properties?

A2: The crystal structure of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide reveals the presence of intermolecular hydrogen bonds (N—H⋯N, N—H⋯S, and N—H⋯Cl) []. These interactions contribute to the formation of a three-dimensional network within the crystal lattice, potentially influencing the compound's stability and other physicochemical properties. Further research is needed to elucidate the structure-activity relationships and determine the specific impact of these structural features on insecticidal activity.

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